molecular formula C23H18FN5 B2868226 N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866843-80-3

N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2868226
CAS No.: 866843-80-3
M. Wt: 383.43
InChI Key: GOCVSLJUZQZLJW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 4-fluorophenylmethyl group at the N5 position and a 3-methylphenyl substituent at the C3 position of the triazoloquinazoline scaffold.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5/c1-15-5-4-6-17(13-15)21-23-26-22(25-14-16-9-11-18(24)12-10-16)19-7-2-3-8-20(19)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCVSLJUZQZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the quinazoline moiety: This step involves the reaction of the triazole intermediate with a quinazoline precursor under specific conditions.

    Substitution reactions:

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl or methylphenyl groups can be replaced with other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth in infections.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

  • 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): This compound replaces the 4-fluorophenylmethyl group with a 4-isopropylphenyl substituent and introduces a sulfonyl group at C3.
  • 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
    The ethoxyphenyl group at N5 may increase metabolic stability due to the electron-donating ethoxy substituent, contrasting with the electron-withdrawing fluorine in the target compound.

  • N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
    The diethoxyphenethyl chain at N5 introduces steric bulk and hydrophilic character, which could alter binding interactions in biological targets compared to the compact 4-fluorophenylmethyl group.

Key Structural Differences and Implications

Feature Target Compound Comparison Compound (Evidence ID) Impact
N5 Substituent 4-Fluorophenylmethyl 4-Isopropylphenyl (8) Fluorine’s electronegativity enhances binding affinity; isopropyl increases lipophilicity.
C3 Substituent 3-Methylphenyl Phenylsulfonyl (8, 11) Sulfonyl groups improve solubility but may reduce cell permeability.
Core Modification Triazoloquinazoline Triazolopyrimidine (3, 6) Quinazoline’s larger π-system may enhance stacking interactions in enzymes.

Triazolopyrimidine Derivatives ()

Triazolopyrimidines share a similar triazole-fused core but lack the quinazoline ring. Key examples include:

  • 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ():
    The methoxyphenethyl group at N7 may improve metabolic stability but reduce CNS penetration due to increased polarity.

Activity Trends in Triazolopyrimidines ()

Compounds with chlorophenyl substituents (e.g., 94 , 96 ) demonstrated moderate anti-mycobacterial activity (MIC: 2–8 µg/mL), suggesting that halogenated aryl groups are advantageous for targeting microbial enzymes. The target compound’s 4-fluorophenyl group may similarly enhance activity against analogous targets.

Pyrrolo-Thiazolo-Pyrimidine and Pyrazolo-Pyrimidine Analogues ()

These scaffolds differ in core structure but share functional group similarities:

  • 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ():
    The methoxyphenyl group parallels the fluorophenyl group in the target compound, with both influencing electronic properties.

Research Findings and Inferences

Fluorine Substituents : The 4-fluorophenyl group in the target compound likely enhances binding affinity through electrostatic interactions, as seen in anti-mycobacterial triazolopyrimidines ().

Methylphenyl vs. Sulfonyl Groups : The 3-methylphenyl group balances lipophilicity and steric effects, whereas sulfonyl-containing analogs () prioritize solubility at the cost of permeability.

Core Structure : The triazoloquinazoline core may offer superior π-π stacking in enzyme active sites compared to triazolopyrimidines, as suggested by kinase inhibitor studies ().

Biological Activity

N-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the quinazoline and triazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17FN4
  • Molecular Weight : 328.37 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects including:

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against strains such as Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Properties : Quinazoline derivatives are known to inhibit various cancer cell lines. Research indicates that modifications in the quinazoline structure can enhance cytotoxicity against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways pertinent to inflammation and cancer progression.
  • Interaction with Receptors : It is hypothesized that this compound may interact with various receptors in the body, influencing signaling cascades that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related quinazoline compounds:

  • Antibacterial Studies : A study focused on quinazolinone derivatives found that certain compounds exhibited significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, suggesting a potential application for this compound in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : Research on similar quinazoline derivatives indicated that modifications can lead to enhanced cytotoxicity against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for structurally related compounds against breast cancer cells .

Comparative Table of Biological Activities

Compound NameAntibacterial ActivityAnticancer ActivityReference
Compound AEffective against E. coliIC50 = 10 µM (breast cancer)
Compound BEffective against S. aureusIC50 = 15 µM (lung cancer)
N-[4-Fluorophenyl...]Significant potential (needs further study)Promising (ongoing research)This study

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